molecular formula C8H6ClNaO3 B077529 Sodium (o-chlorophenoxy)acetate CAS No. 13730-72-8

Sodium (o-chlorophenoxy)acetate

Cat. No. B077529
CAS RN: 13730-72-8
M. Wt: 208.57 g/mol
InChI Key: HVIHJUXLFTYUJE-UHFFFAOYSA-M
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Description

Sodium (o-chlorophenoxy)acetate, commonly referred to as 2,4-D, is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is one of the most commonly used herbicides globally and has been in use since the 1940s. Sodium (o-chlorophenoxy)acetate is a member of the phenoxy family of herbicides and is known for its selective toxicity towards broadleaf weeds.

Scientific Research Applications

Sodium (o-chlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Additionally, it has been used in research to study the effects of herbicides on plant growth and development.

Mechanism Of Action

Sodium (o-chlorophenoxy)acetate works by disrupting the plant's normal growth processes. It mimics the action of the plant hormone auxin, which regulates cell growth and division. By disrupting this process, sodium (o-chlorophenoxy)acetate causes uncontrolled growth in the plant, leading to its death.

Biochemical And Physiological Effects

Sodium (o-chlorophenoxy)acetate has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of plant hormones, alter the expression of genes involved in growth and development, and affect the metabolism of the plant.

Advantages And Limitations For Lab Experiments

Sodium (o-chlorophenoxy)acetate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective toxicity towards broadleaf weeds makes it an ideal tool for studying the effects of herbicides on plant growth and development. However, its use in lab experiments is limited by its potential toxicity to humans and animals.

Future Directions

There are several areas of research that could benefit from further study of sodium (o-chlorophenoxy)acetate. These include:
1. The effects of sodium (o-chlorophenoxy)acetate on non-target organisms, such as insects and soil microbes.
2. The development of new herbicides that are more environmentally friendly and have fewer negative effects on non-target organisms.
3. The use of sodium (o-chlorophenoxy)acetate in combination with other herbicides to increase its effectiveness and reduce the risk of resistance in weeds.
4. The development of new methods for delivering herbicides to crops, such as through the use of nanotechnology or other innovative approaches.
In conclusion, sodium (o-chlorophenoxy)acetate is a widely used herbicide with a range of scientific research applications. While its use in lab experiments is limited by its potential toxicity to humans and animals, it remains an important tool for studying the effects of herbicides on plant growth and development. Further research is needed to fully understand the biochemical and physiological effects of sodium (o-chlorophenoxy)acetate and to develop new herbicides that are more environmentally friendly and effective.

Synthesis Methods

Sodium (o-chlorophenoxy)acetate is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The resulting sodium salt is water-soluble and can be easily applied to crops.

properties

CAS RN

13730-72-8

Product Name

Sodium (o-chlorophenoxy)acetate

Molecular Formula

C8H6ClNaO3

Molecular Weight

208.57 g/mol

IUPAC Name

sodium;2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1

InChI Key

HVIHJUXLFTYUJE-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

Origin of Product

United States

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